4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid
Description
4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid (DFBP-2CA) is a biphenyl derivative featuring two fluorine atoms at the 4 and 4' positions of the biphenyl backbone and a carboxylic acid group at the 2 position. Its molecular formula is C₁₃H₈F₂O₂, with a molecular weight of 234.20 g/mol. The fluorine atoms act as electron-withdrawing groups, enhancing the compound's acidity (pKa ≈ 2.8–3.1) and stability, while the carboxylic acid group facilitates hydrogen bonding and coordination chemistry . DFBP-2CA is synthesized via Suzuki-Miyaura cross-coupling, a method widely used for constructing fluorinated biphenyls .
Key properties include:
Properties
IUPAC Name |
5-fluoro-2-(4-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQPXZPHDTZKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564734 | |
| Record name | 4,4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1841-44-7 | |
| Record name | 4,4'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 4,4’-difluorobiphenyl.
Carboxylation: The introduction of the carboxylic acid group at the 2 position can be achieved through various carboxylation reactions. One common method involves the use of carbon dioxide under high pressure in the presence of a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of 4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid may involve large-scale carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized biphenyl derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Applications in Material Science
1. Organic Electronics
4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid is utilized in the development of organic semiconductors. Its high electron mobility makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The incorporation of fluorine atoms enhances the thermal stability and solubility of the materials used in these devices.
Case Study: OLEDs
Research has demonstrated that incorporating difluorobiphenyl derivatives into OLED structures improves device efficiency. A study published in Advanced Functional Materials showed that devices utilizing these compounds exhibited enhanced brightness and efficiency compared to traditional materials .
2. Polymer Chemistry
In polymer chemistry, this compound serves as a building block for synthesizing high-performance polymers. Its carboxylic acid functional group can participate in various polymerization reactions, leading to materials with tailored properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Thermal Decomposition | >300 °C |
| Solubility in Solvents | Soluble in THF and DMSO |
Pharmaceutical Applications
1. Drug Development
The compound has been investigated for its potential use as a pharmaceutical intermediate. Its structure allows for modifications that can enhance bioactivity against various targets.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored derivatives of this compound as potential anticancer agents. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting a pathway for developing new cancer therapies .
2. Drug Delivery Systems
Due to its favorable physicochemical properties, this compound has been studied for use in drug delivery systems. Its ability to form stable complexes with drugs enhances their solubility and bioavailability.
Organic Synthesis Applications
1. Catalysis
this compound is employed as a catalyst in various organic reactions, including esterification and amidation processes. Its carboxylic group facilitates these reactions under mild conditions.
Data Table: Reaction Conditions
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Esterification | This compound | 85 |
| Amidation | This compound | 90 |
2. Synthesis of Complex Molecules
This compound is also used as a precursor in the synthesis of more complex organic molecules. Its versatility allows chemists to create diverse chemical entities with potential applications in various fields.
Mechanism of Action
The mechanism of action of 4,4’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms and carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with proteins, enzymes, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
A comparative analysis of DFBP-2CA with structurally related compounds highlights the impact of substituent positions and functional groups on physicochemical properties and applications.
Table 1: Key Structural and Functional Comparisons
Impact of Halogen Substituents
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and enhance metabolic stability compared to chlorine. For example, DFBP-2CA exhibits lower LogP (2.1) than its dichloro analogue (LogP ≈ 3.5), improving aqueous solubility .
- Bioactivity : Fluorinated derivatives like DFBP-2CA show superior binding to enzymatic targets (e.g., kinases) due to fluorine’s ability to modulate electronic environments without significant steric effects .
Functional Group Modifications
- Carboxylic Acid vs. Aldehyde : The carboxylic acid group in DFBP-2CA enables salt formation and coordination with metal ions (e.g., Cu²⁺ in MOFs), whereas aldehyde-containing analogues (e.g., 3',5'-difluoro-4-carbaldehyde) are more reactive in condensation reactions .
- Ester Derivatives : Butyl ester derivatives of biphenyl carboxylic acids exhibit improved membrane permeability but lack the metal-binding capacity of the free acid .
Coordination Chemistry and MOFs
DFBP-2CA serves as a ligand in copper(II) coordination polymers, forming 2D networks with Co²⁺ and Zn²⁺ via carboxylate bridges. These MOFs exhibit catalytic activity in oxygen reduction reactions, outperforming analogues with 3-carboxylic acid substituents due to optimized ligand geometry .
Medicinal Chemistry Potential
- Anticancer Activity : Fluorinated biphenylcarboxylic acids demonstrate moderate cytotoxicity against cancer cell lines (IC₅₀ ≈ 10–50 µM) by inhibiting tubulin polymerization .
- Enzyme Inhibition : The carboxylic acid group in DFBP-2CA interacts with angiotensin II receptors, suggesting utility in hypertension drug development .
Biological Activity
4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antioxidant, and cytotoxic activities, alongside structure-activity relationships (SAR) and molecular docking studies.
Chemical Structure and Properties
The chemical structure of this compound features a biphenyl core with two fluorine substituents at the para positions and a carboxylic acid group at the ortho position. This configuration may influence its lipophilicity and interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of biphenyl carboxylic acids exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against various bacterial strains.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 15.5 ± 0.5 | 32 |
| Control (Ciprofloxacin) | E. coli | 20.0 ± 0.7 | 8 |
The data indicates that while the compound has moderate antibacterial activity, it is less potent than established antibiotics like ciprofloxacin .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH radical scavenging method. The results showed a notable ability to scavenge free radicals:
| Concentration (μg/mL) | % Inhibition |
|---|---|
| 10 | 45 |
| 50 | 65 |
| 100 | 85 |
At higher concentrations, the compound demonstrated significant antioxidant activity comparable to ascorbic acid .
Cytotoxic Activity
In vitro studies on cancer cell lines revealed that this compound exhibits cytotoxic effects:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings suggest that the compound may serve as a lead for developing anticancer agents .
Structure-Activity Relationships (SAR)
The incorporation of fluorine atoms in the biphenyl structure appears to enhance the biological activity of carboxylic acids. Studies indicate that modifications in substituent positions can significantly affect lipophilicity and receptor binding affinity:
- Fluorine Substitution : Increases lipophilicity and stability.
- Carboxylic Acid Group : Essential for biological activity due to its ability to form hydrogen bonds with biological targets.
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to various enzymes:
- Target Enzyme : E. coli DNA gyrase
- Binding Energy : -6.5 kcal/mol
The docking results suggest that the compound fits well into the active site of DNA gyrase, indicating potential as an antibacterial agent through inhibition of bacterial DNA replication .
Q & A
Q. What are the standard synthetic routes for preparing 4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid in laboratory settings?
A two-step approach is commonly employed: (1) Suzuki-Miyaura cross-coupling of 2-bromo-4-fluorobenzoic acid derivatives with 4-fluorophenylboronic acid to form the biphenyl backbone, followed by (2) hydrolysis of protective groups (e.g., methyl esters) to yield the free carboxylic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) are critical for efficient coupling . Purification via column chromatography or recrystallization ensures product integrity.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- ¹H/¹³C NMR : To confirm substituent positions and fluorine coupling patterns (e.g., splitting due to adjacent fluorine atoms).
- HPLC : For purity assessment (>95% by area normalization, as per standards in ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (theoretical: 264.18 g/mol).
- Elemental Analysis : Confirms C, H, F, and O composition .
Q. What are the recommended storage conditions to ensure the stability of this compound?
Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and decarboxylation. Avoid prolonged exposure to light, as UV radiation may degrade aromatic systems .
Advanced Research Questions
Q. How do the fluorine substituents influence the electronic properties and reactivity of this compound compared to non-fluorinated analogs?
Fluorine’s electron-withdrawing effect increases the acidity of the carboxylic acid group (lower pKa) and stabilizes the biphenyl backbone against oxidative degradation. This enhances its utility in coordination chemistry (e.g., as a ligand in metal-organic frameworks, MOFs) and directs regioselectivity in electrophilic substitutions . Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals.
Q. What strategies can mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Solvent Selection : Use mixed solvents (e.g., DMF/water) to slow nucleation.
- Temperature Gradients : Gradual cooling from 60°C to 4°C promotes single-crystal growth.
- Co-Crystallization Agents : Add templating molecules (e.g., pyridine derivatives) to stabilize π-π interactions between aromatic rings .
Q. In cross-coupling reactions, what role does the carboxylic acid group play in directing regioselectivity when modifying this compound?
The carboxylic acid acts as a directing group, facilitating ortho-functionalization via coordination to transition metals (e.g., Pd or Cu). This is critical in synthesizing derivatives for applications like MOF linkers or pharmaceutical intermediates. Competitive experiments with ester-protected analogs show reduced regioselectivity, confirming the acid’s role .
Q. How can computational modeling predict the supramolecular interactions of this compound in crystal packing?
Hirshfeld surface analysis and molecular docking simulations reveal dominant interactions: (1) O–H···O hydrogen bonds between carboxylic acid groups and (2) C–F···π contacts. These predictions align with experimental XRD data for structurally similar biphenylcarboxylic acids .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or solubility profiles for this compound?
Variations often arise from impurities or polymorphic forms. Cross-validate results using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
